2',5'-Dichloro-3-(2-methylphenyl)propiophenone
Overview
Description
2’,5’-Dichloro-3-(2-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O It is known for its unique structure, which includes two chlorine atoms and a methyl group attached to a phenyl ring
Scientific Research Applications
2’,5’-Dichloro-3-(2-methylphenyl)propiophenone is utilized in various scientific research areas:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2’,5’-Dichloro-3-(2-methylphenyl)propiophenone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone to the active sites of these enzymes, potentially inhibiting or altering their activity .
Cellular Effects
2’,5’-Dichloro-3-(2-methylphenyl)propiophenone has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in detoxification processes, thereby impacting the overall metabolic state of the cell . Additionally, it can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of these targets. This binding can result in changes in gene expression, as well as enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can lead to altered metabolic pathways and changes in the levels of various metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that it remains relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have indicated that prolonged exposure to 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone can lead to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that high doses of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone can cause liver and kidney damage in animal models .
Metabolic Pathways
2’,5’-Dichloro-3-(2-methylphenyl)propiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound can be metabolized into different products, which may have their own biological activities .
Transport and Distribution
The transport and distribution of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments. For example, it may be transported into the liver cells where it undergoes metabolism by cytochrome P450 enzymes .
Subcellular Localization
The subcellular localization of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the endoplasmic reticulum can facilitate its interaction with cytochrome P450 enzymes, thereby influencing its metabolic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 2,5-dichlorobenzoyl chloride and 2-methylbenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (CH2Cl2).
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dichloro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like NH3 or RSH in polar solvents.
Major Products
Oxidation: 2’,5’-Dichloro-3-(2-methylphenyl)benzoic acid.
Reduction: 2’,5’-Dichloro-3-(2-methylphenyl)propanol.
Substitution: 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone derivatives with substituted groups.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2’,5’-Dichloro-3-(3-methylphenyl)propiophenone
- 2’,5’-Dichloro-3-(4-methylphenyl)propiophenone
- 2’,5’-Dichloro-3-(2-ethylphenyl)propiophenone
Uniqueness
2’,5’-Dichloro-3-(2-methylphenyl)propiophenone is unique due to the specific positioning of the chlorine atoms and the methyl group on the phenyl ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-10-13(17)7-8-15(14)18/h2-5,7-8,10H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYLUOFTZATXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644042 | |
Record name | 1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-99-6 | |
Record name | 1-Propanone, 1-(2,5-dichlorophenyl)-3-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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